N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
CAS No.:
Cat. No.: VC14764684
Molecular Formula: C14H17N7O2
Molecular Weight: 315.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N7O2 |
|---|---|
| Molecular Weight | 315.33 g/mol |
| IUPAC Name | N-(1,5-dimethylpyrazol-3-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
| Standard InChI | InChI=1S/C14H17N7O2/c1-9-8-10(18-20(9)2)15-13(22)6-4-11-16-17-12-5-7-14(23-3)19-21(11)12/h5,7-8H,4,6H2,1-3H3,(H,15,18,22) |
| Standard InChI Key | PCFHUGZVYNKNSK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Introduction
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound with a molecular formula of C14H17N7O2 and a molecular weight of 315.33 g/mol . This compound combines pyrazole and triazolopyridazine rings, which are common in pharmaceutical chemistry due to their potential biological activities.
Synthesis and Preparation
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step reactions. Although specific synthesis details for this compound are not readily available, similar compounds often involve condensation reactions between appropriate precursors.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit potential in pharmaceutical applications due to their ability to interact with various biological targets. The presence of pyrazole and triazolopyridazine rings suggests potential for biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, although these would need to be confirmed through experimental studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume